Cas no 16096-33-6 (1-Phenyl-1H-indole)

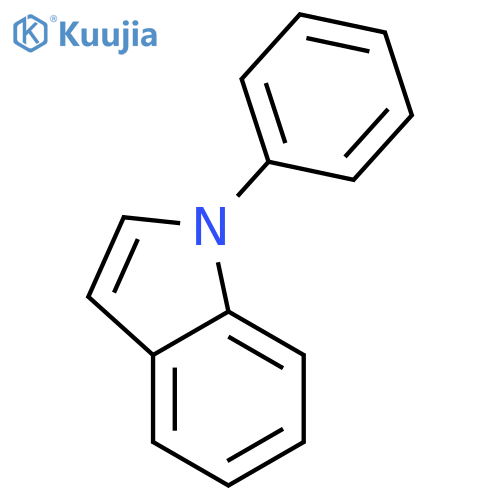

1-Phenyl-1H-indole structure

商品名:1-Phenyl-1H-indole

1-Phenyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1-Phenyl-1H-indole

- 1H-Indole, 1-phenyl-

- 1-methyl-1H-indole

- 1-phenylindole

- 2-phenyl-1H-indole

- N-phenyl-1H-indole

- N-Phenylindole

- phenylindole

- 1H-Indole, phenyl-

- phenylindol

- Indole, phenyl-

- PubChem23692

- BDBM3791

- 1-Phenylbenzimidazole deriv. 8

- YBFCBQMICVOSRW-UHFFFAOYSA-N

- BC212190

- AB0052514

- AX8060107

- ST2415453

- P2503

- Z42

- MFCD00123280

- AC-17817

- 1H-Indole,1-phenyl-

- SCHEMBL170890

- AMY21280

- AKOS006271861

- CHEMBL149746

- 31096-91-0

- 16096-33-6

- A810206

- UNII-NCW9WE9Z9V

- DTXSID80185041

- SY114167

- DS-2622

- CS-W006833

- NS00010867

- FT-0646940

- InChI=1/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11

- FT-0698211

- NCW9WE9Z9V

- DB-005754

-

- MDL: MFCD00123280

- インチ: 1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H

- InChIKey: YBFCBQMICVOSRW-UHFFFAOYSA-N

- ほほえんだ: N1(C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 193.08900

- どういたいしつりょう: 193.089

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 4.9

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.05±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 60-62 ºC

- ふってん: 190°C/20mmHg(lit.)

- フラッシュポイント: 152.5±20.4 °C

- 屈折率: 1.6580 to 1.6620

- ようかいど: ほとんど溶けない(0.029 g/l)(25ºC)、

- PSA: 4.93000

- LogP: 3.63050

1-Phenyl-1H-indole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1-Phenyl-1H-indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Phenyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P229495-100mg |

1-Phenyl-1H-indole |

16096-33-6 | 100mg |

$ 535.00 | 2022-06-03 | ||

| Cooke Chemical | A7016912-25MG |

1-Phenyl-1H-indole |

16096-33-6 | 98% | 25mg |

RMB 32.80 | 2025-02-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2503-1G |

1-Phenyl-1H-indole |

16096-33-6 | >98.0%(N) | 1g |

¥385.00 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62120-1g |

1-Phenyl-1H-indole |

16096-33-6 | 1g |

¥366.0 | 2021-09-04 | ||

| Ambeed | A123443-1g |

1-Phenyl-1H-indole |

16096-33-6 | 98% | 1g |

$67.0 | 2024-04-23 | |

| eNovation Chemicals LLC | Y0984498-25g |

1-Phenyl-1H-indole |

16096-33-6 | 95% | 25g |

$520 | 2024-08-02 | |

| Cooke Chemical | A7016912-250mg |

1-Phenyl-1H-indole |

16096-33-6 | 98% | 250mg |

RMB 127.20 | 2025-02-21 | |

| Ambeed | A123443-5g |

1-Phenyl-1H-indole |

16096-33-6 | 98% | 5g |

$268.0 | 2024-04-23 | |

| TRC | P229495-50mg |

1-Phenyl-1H-indole |

16096-33-6 | 50mg |

$ 320.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62120-100mg |

1-Phenyl-1H-indole |

16096-33-6 | 100mg |

¥66.0 | 2021-09-04 |

1-Phenyl-1H-indole 関連文献

-

Ha Lim Lee,Kyung Hyung Lee,Jun Yeob Lee J. Mater. Chem. C 2019 7 5988

-

Debkumar Nandi,Samarjeet Siwal,Kaushik Mallick New J. Chem. 2017 41 3082

-

Min Jiang,Haoyue Xiang,Fangxia Zhu,Xing Xu,Lianfu Deng,Chunhao Yang Org. Biomol. Chem. 2015 13 10122

-

Trimurtulu Kotipalli,Donala Janreddy,Veerababurao Kavala,Chun-Wei Kuo,Ting-Shen Kuo,Mei-Ling Chen,Chiu-Hui He,Ching-Fa Yao RSC Adv. 2014 4 47833

-

Vineeta Soni,Ulhas N. Patel,Benudhar Punji RSC Adv. 2015 5 57472

16096-33-6 (1-Phenyl-1H-indole) 関連製品

- 473918-48-8(2-(1H-Indol-1-yl)aniline)

- 1150-62-5(9-Phenylcarbazole)

- 1202362-88-6(3-Methyl-9-phenyl-9H-carbazole)

- 52708-37-9(4-(Carbazol-9-yl)aniline)

- 22034-43-1(9-(Naphthalen-1-yl)-9H-carbazole)

- 19264-73-4(4-(9H-Carbazol-9-yl)phenyltrifluoroborate)

- 148044-07-9(1,3,5-Tri(9H-carbazol-9-yl)benzene)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16096-33-6)1-Phenyl-1H-indole

清らかである:99%/99%

はかる:5g/25g

価格 ($):241.0/844.0